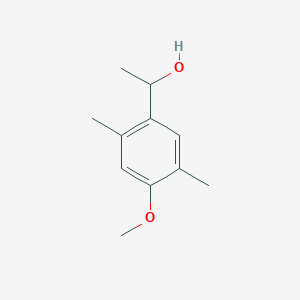
1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol
描述
1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . It is characterized by the presence of a methoxy group and two methyl groups on the benzene ring, along with an ethan-1-ol group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-Methoxy-2,5-dimethylphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
化学反应分析
Types of Reactions
1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 1-(4-Methoxy-2,5-dimethylphenyl)ethanone
Reduction: this compound
Substitution: Products vary based on the nucleophile used.
科学研究应用
1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol is utilized in various scientific research fields, including:
作用机制
The mechanism of action of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring contribute to its chemical reactivity and interactions with enzymes and receptors. The ethan-1-ol group allows for hydrogen bonding and other interactions with biological molecules .
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with two methoxy groups on the benzene ring.
1-(4-Methoxyphenyl)ethanol: Lacks the additional methyl groups on the benzene ring.
Uniqueness
1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical properties and reactivity. This combination of functional groups makes it distinct from other similar compounds and contributes to its specific applications in research and industry .
属性
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-6-11(13-4)8(2)5-10(7)9(3)12/h5-6,9,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQULWFDRSTWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














